JNK-Inhibitor VIII
Übersicht
Beschreibung
JNK Inhibitor VIII is a small molecule inhibitor that targets c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase (MAPK) family. These kinases play a crucial role in regulating various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and apoptosis. JNK Inhibitor VIII is primarily used in scientific research to study the JNK signaling pathway and its implications in diseases such as cancer, diabetes, and neurodegenerative disorders .
Wissenschaftliche Forschungsanwendungen
JNK-Inhibitor VIII hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Er wird verwendet, um die Rolle der JNK-Signalgebung bei der Entstehung und Progression von Krebs zu untersuchen. .
Neurodegenerative Erkrankungen: Die Verbindung wird verwendet, um die Beteiligung der JNK-Signalgebung an neurodegenerativen Erkrankungen wie Alzheimer und Parkinson zu untersuchen. .
Entzündliche Erkrankungen: this compound wird eingesetzt, um Entzündungsreaktionen und die Regulation der Zytokinproduktion zu untersuchen. .
Stoffwechselerkrankungen: Der Inhibitor wird verwendet, um die Rolle der JNK-Signalgebung bei Stoffwechselerkrankungen wie Diabetes und Fettleibigkeit zu untersuchen. .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem er kompetitiv an die ATP-Bindungsstelle von JNKs bindet und so die Phosphorylierung und Aktivierung von nachgeschalteten Substraten wie c-Jun verhindert. Diese Hemmung unterbricht den JNK-Signalweg, was zu einer verringerten zellulären Reaktion auf Stresssignale führt. Die Verbindung hemmt bevorzugt JNK1, JNK2 und JNK3 mit hoher Selektivität, was sie zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen in verschiedenen biologischen Prozessen macht .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für JNK1, JNK2 und JNK3 sowie seinen reversiblen Hemmmechanismus aus. Diese Selektivität reduziert Off-Target-Effekte und macht ihn zur bevorzugten Wahl für die Untersuchung der spezifischen Rollen von JNKs bei verschiedenen Krankheiten .
Wirkmechanismus
Target of Action
JNK Inhibitor VIII, also known as TCS JNK 6o, primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . These kinases are members of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various physiological processes, including inflammatory responses, cell proliferation, differentiation, survival, and death .
Mode of Action
JNK Inhibitor VIII interacts with its targets by inhibiting the phosphorylation of c-Jun . It competes with JNK substrates at the ATP binding site, thereby inhibiting JNK activity . This inhibitor has been shown to have IC50 values of 45 nM and 160 nM for JNK-1 and JNK-2, respectively .
Biochemical Pathways
The JNK pathway is activated in response to various stimuli, such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . The activation of JNK requires dual phosphorylation at its Try and Thr residues, mediated by MKK4 and MKK7 . By inhibiting JNK, JNK Inhibitor VIII can potentially affect these downstream pathways and their associated physiological processes .
Result of Action
The inhibition of JNK by JNK Inhibitor VIII can lead to various molecular and cellular effects. For instance, it has been shown to reduce colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers .
Action Environment
The action, efficacy, and stability of JNK Inhibitor VIII can be influenced by various environmental factors. For example, the activation of JNK and the effectiveness of its inhibition can be affected by different stimuli, such as inflammation, oxidative stress, infection, osmotic stress, DNA damage, or cytoskeletal changes . Understanding these environmental influences is crucial for optimizing the therapeutic use of JNK Inhibitor VIII.
Biochemische Analyse
Biochemical Properties
JNK Inhibitor VIII interacts with JNK1, JNK2, and JNK3, showing inhibitory constants (Ki) of 2 nM, 4 nM, and 52 nM respectively . It exhibits excellent selectivity over 72 other kinases . The compound plays a significant role in the phosphorylation and dephosphorylation applications, particularly inhibiting the phosphorylation of c-Jun, a direct substrate of JNK, in HepG2 cells .
Cellular Effects
JNK Inhibitor VIII has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces colony formation, cell viability, and organoid growth in vitro . It also slows patient-derived xenograft and syngeneic tumor growth in vivo . Furthermore, it has been reported to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy .
Molecular Mechanism
JNK Inhibitor VIII exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive, reversible inhibitor of JNK, modifying the activity of numerous proteins that reside at the mitochondria or act in the nucleus . It inhibits the phosphorylation of c-Jun in HepG2 cells . Moreover, it has been found to inhibit TFEB phosphorylation and induce nuclear translocation of unphosphorylated TFEB and TFE3 .
Temporal Effects in Laboratory Settings
Over time, JNK Inhibitor VIII has been observed to have long-term effects on cellular function in laboratory settings. For instance, it has been reported to reduce colony formation and cell viability over time . More studies are needed to fully understand the stability, degradation, and long-term effects of JNK Inhibitor VIII.
Dosage Effects in Animal Models
The effects of JNK Inhibitor VIII vary with different dosages in animal models. While specific dosage effects of JNK Inhibitor VIII have not been extensively studied, it has been shown to slow patient-derived xenograft and syngeneic tumor growth in vivo .
Metabolic Pathways
JNK Inhibitor VIII is involved in several metabolic pathways. It is known to play a role in the JNK signaling pathway, which regulates many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Subcellular Localization
It has been reported that cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers , suggesting that it may localize to the lysosomes within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: JNK Inhibitor VIII is synthesized through a series of chemical reactions involving pyridinylamide compounds. The synthesis typically involves the following steps:
Formation of Pyridinylamide Core: The core structure is formed through a condensation reaction between a pyridine derivative and an amide.
Functionalization: Various functional groups are introduced to the core structure through substitution reactions to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels
Industrial Production Methods: While specific industrial production methods for JNK Inhibitor VIII are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce the compound in bulk .
Types of Reactions:
Oxidation and Reduction: JNK Inhibitor VIII can undergo oxidation and reduction reactions, which may alter its chemical structure and affect its inhibitory activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridinylamide core are replaced with other groups to modify its properties
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the compound and facilitate reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinylamide compounds .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of JNK Inhibitor VIII: JNK Inhibitor VIII stands out due to its high selectivity for JNK1, JNK2, and JNK3, as well as its reversible inhibition mechanism. This selectivity reduces off-target effects and makes it a preferred choice for studying the specific roles of JNKs in various diseases .
Eigenschaften
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894804-07-0 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.